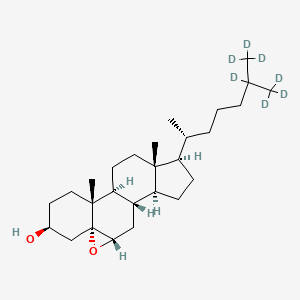
5alpha,6alpha-Epoxycholestanol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha,6alpha-Epoxycholestanol-d7: is a deuterated derivative of 5alpha,6alpha-epoxycholestanol, a compound generated by the epoxidation of cholesterol . This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5alpha,6alpha-Epoxycholestanol-d7 is synthesized through the epoxidation of cholesterol The deuterated version, this compound, is prepared by incorporating deuterium atoms into the molecule .
Industrial Production Methods: The industrial production of this compound involves large-scale epoxidation reactions under controlled conditions to ensure high yield and purity . The process typically requires the use of specialized equipment and reagents to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5alpha,6alpha-Epoxycholestanol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxysterols.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxysterols such as 3beta,5alpha,6beta-triol.
Reduction: Diols such as 5alpha,6beta-dihydroxycholestanol.
Substitution: Various substituted cholestanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5alpha,6alpha-Epoxycholestanol-d7 is used as an internal standard in isotope dilution-mass spectrometry analysis . It is also employed in liquid chromatography with tandem mass spectrometry (LC-MS-MS) analysis of plasma samples .
Biology: The compound is used to study the metabolism of cholesterol and its derivatives . It helps in understanding the role of cholesterol epoxides in biological systems .
Medicine: this compound is used in anticancer research due to its ability to impair the redox state and affect atherogenesis . It is also studied for its role in hypercholesterolemia and its effects on liver X receptor (LXR) antagonism .
Industry: The compound is used in the development of pharmaceuticals and other chemical products .
Mecanismo De Acción
5alpha,6alpha-Epoxycholestanol-d7 exerts its effects by acting as a liver X receptor (LXR) antagonist . It impairs the redox state and affects atherogenesis . The compound is catabolized by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH) to form 3beta,5alpha,6beta-triol . It also mediates steroid receptor coactivator (SRC) recruitment .
Comparación Con Compuestos Similares
Uniqueness: 5alpha,6alpha-Epoxycholestanol-d7 is unique due to its specific epoxidation at the 5alpha,6alpha positions and the incorporation of deuterium atoms . This makes it particularly useful as an internal standard in mass spectrometry and for studying the metabolism of cholesterol derivatives .
Propiedades
Fórmula molecular |
C27H46O2 |
|---|---|
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1/i1D3,2D3,17D |
Clave InChI |
PRYIJAGAEJZDBO-BXAOGQKHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















